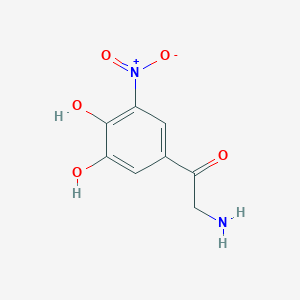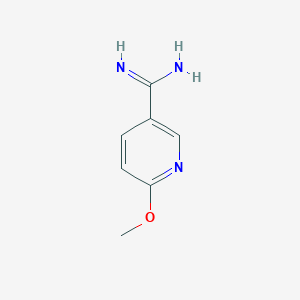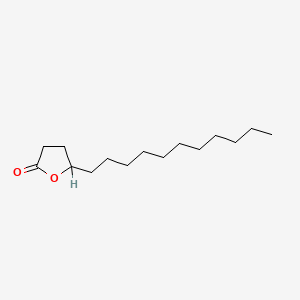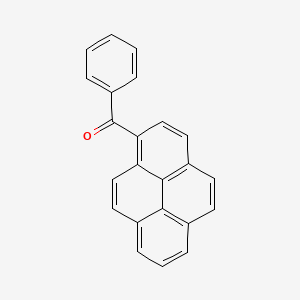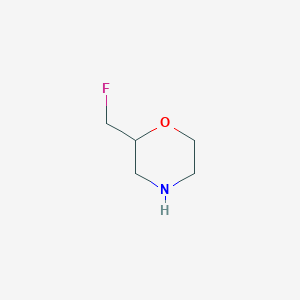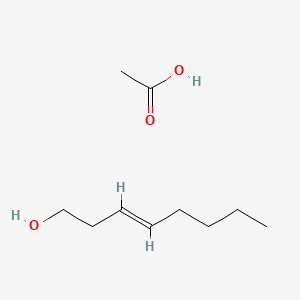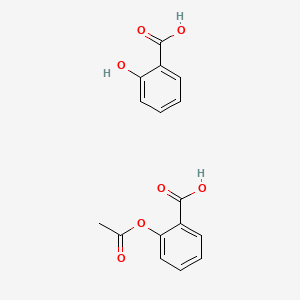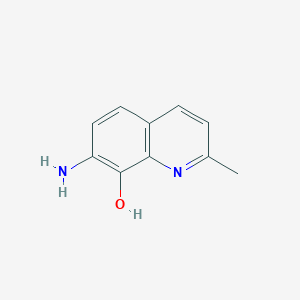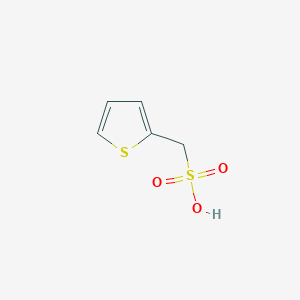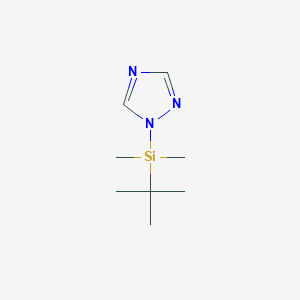
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole
Overview
Description
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole is an organosilicon compound that features a triazole ring substituted with a tert-butyldimethylsilyl group
Preparation Methods
The synthesis of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole typically involves the reaction of 1H-1,2,4-triazole with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide or acetonitrile at room temperature or slightly elevated temperatures. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the triazole ring attacks the silicon atom of the tert-butyldimethylsilyl chloride, resulting in the formation of the desired product .
Chemical Reactions Analysis
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, osmium tetroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution agents: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with hydroxyl or carbonyl groups, while reduction may produce triazole derivatives with alkyl or silyl groups.
Scientific Research Applications
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole has several scientific research applications, including:
Organic Synthesis: It is used as a silylating agent to protect functional groups such as hydroxyl, amine, and thiol groups during complex synthetic procedures.
Biological Research: In biological research, it is used to modify biomolecules, enhancing their stability and facilitating their study in various biological systems.
Mechanism of Action
The mechanism of action of 1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole primarily involves the silylation of functional groups. The tert-butyldimethylsilyl group acts as a protecting group, preventing unwanted reactions at the protected site. This protection is achieved through the formation of a stable silicon-oxygen or silicon-nitrogen bond, which can be selectively cleaved under specific conditions to regenerate the original functional group .
Comparison with Similar Compounds
1-(tert-Butyldimethylsilyl)-1H-1,2,4-triazole can be compared with other silylating agents such as:
Trimethylsilyl chloride: Less sterically hindered and more reactive but less stable than tert-butyldimethylsilyl chloride.
Triisopropylsilyl chloride: More sterically hindered and stable but less reactive than tert-butyldimethylsilyl chloride.
The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in organic synthesis and materials science.
Similar compounds include:
- Trimethylsilyl chloride
- Triisopropylsilyl chloride
- tert-Butyldimethylsilyl chloride
These compounds share similar applications but differ in their steric and electronic properties, influencing their reactivity and stability in various chemical reactions .
Properties
IUPAC Name |
tert-butyl-dimethyl-(1,2,4-triazol-1-yl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3Si/c1-8(2,3)12(4,5)11-7-9-6-10-11/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAZZGZJIUMPMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)N1C=NC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


